molecular formula C14H14N4O3 B12900990 2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine CAS No. 88710-46-7

2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine

Cat. No.: B12900990
CAS No.: 88710-46-7
M. Wt: 286.29 g/mol
InChI Key: XZJGLDUTPIIYOC-UHFFFAOYSA-N
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Description

2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel tubulin polymerization inhibitors. It features a fused imidazo[4,5-b]pyrazine core structure linked to a 2,3,4-trimethoxyphenyl group. This trimethoxyphenyl (TMP) functional group is a recognized and versatile pharmacophore in many potent anti-cancer agents, often contributing to strong binding interactions with biological targets . Compounds within the fused imidazopyrazine class are actively investigated as Colchicine Binding Site Inhibitors (CBSIs) . These inhibitors target the colchicine site on β-tubulin, preventing the polymerization of tubulin into functional microtubules, which is a promising mechanism for cancer treatment . Disruption of microtubule dynamics leads to the inhibition of cell division and can induce cytotoxicity in cancer cells, with CBSIs being explored as a strategy to potentially overcome limitations of existing tubulin inhibitors, such as multidrug resistance . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

88710-46-7

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

2-(2,3,4-trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine

InChI

InChI=1S/C14H14N4O3/c1-19-9-5-4-8(10(20-2)11(9)21-3)12-17-13-14(18-12)16-7-6-15-13/h4-7H,1-3H3,(H,15,16,17,18)

InChI Key

XZJGLDUTPIIYOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NC3=NC=CN=C3N2)OC)OC

Origin of Product

United States

Preparation Methods

Condensation and Cyclization

  • Starting materials: 2,3-diaminopyrazine or related diamine precursors are condensed with 2,3,4-trimethoxybenzaldehyde.
  • Reaction conditions: The condensation is typically performed in ethanol under reflux, facilitating Schiff base formation between the amine and aldehyde groups.
  • Cyclization: The intermediate Schiff base undergoes intramolecular cyclization, often promoted by air oxidation, to form the imidazo ring fused to the pyrazine core.
  • Yields: Reported yields for similar imidazo-phenazine derivatives range from 15% to 90%, depending on substituents and reaction conditions.

Cross-Coupling Reactions for Aryl Substitution

  • Suzuki Coupling: The installation of the 2,3,4-trimethoxyphenyl group can be achieved by Suzuki coupling of halogenated imidazo-pyrazine intermediates with 2,3,4-trimethoxyphenylboronic acid.
  • Catalysts and conditions: Palladium catalysts such as Pd(PPh3)4 or XPhos Pd G3 are used in the presence of bases like K2CO3 or Cs2CO3, typically in mixed solvents (THF/H2O or dioxane/H2O) at temperatures around 80–100 °C.
  • Alternative methods: Stille coupling has also been employed to avoid base-induced decomposition of sensitive intermediates.

Oxidative Aromatization

  • The imidazoline intermediate formed after cyclization is oxidized to the aromatic imidazole ring by exposure to air oxygen or mild oxidants.
  • Radical scavengers such as TEMPO have been used experimentally to probe the mechanism, confirming the role of oxidative cyclization.

Representative Experimental Procedure

A typical synthesis sequence based on the literature is as follows:

Step Reagents & Conditions Description Yield (%)
1 2,3-Diaminopyrazine + 2,3,4-trimethoxybenzaldehyde, EtOH, reflux Condensation to form Schiff base intermediate 70–85
2 Air oxidation, reflux in EtOH Cyclization to imidazo[4,5-b]pyrazine core -
3 Halogenation of intermediate (if needed) Preparation for cross-coupling -
4 Suzuki coupling: Pd catalyst, 2,3,4-trimethoxyphenylboronic acid, base, 80–100 °C Installation of 2,3,4-trimethoxyphenyl substituent 60–90
5 Purification by column chromatography Isolation of final compound -

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: 1D and 2D NMR (1H, 13C) confirm the aromatic substitution pattern and ring formation.
  • Mass Spectrometry (HRMS): Molecular ion peaks consistent with the expected molecular formula.
  • IR Spectroscopy: Characteristic absorptions for N–H stretching (~3400 cm⁻¹), aromatic C=C, and C–N imidazole stretching (~1600 cm⁻¹).
  • Melting Point: High melting points (>300 °C) are typical for these fused heterocycles, indicating high thermal stability.

Mechanistic Insights

  • The initial nucleophilic attack of the amine nitrogen on the aldehyde carbonyl forms a Schiff base.
  • Intramolecular nucleophilic attack on the imine carbon leads to ring closure forming a five-membered imidazoline ring.
  • Air oxidation converts the imidazoline to the aromatic imidazole ring, completing the fused heterocyclic system.
  • Cross-coupling reactions enable the selective introduction of the trimethoxyphenyl group at the 2-position of the imidazo[4,5-b]pyrazine core.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 2,3-Diaminopyrazine, 2,3,4-trimethoxybenzaldehyde
Solvent Ethanol (reflux), THF/H2O or dioxane/H2O for coupling
Catalysts Pd(PPh3)4, XPhos Pd G3 (for Suzuki coupling)
Bases K2CO3, Cs2CO3
Temperature 80–100 °C for coupling; reflux for condensation
Oxidation Air oxygen or mild oxidants
Yields 15–90% depending on step and substituents
Characterization NMR, HRMS, IR, melting point

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine exhibit promising anticancer activities. For instance:

  • Mechanism of Action : The compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This mechanism is similar to that of known anticancer agents like colchicine .
  • Case Study : A study demonstrated that derivatives of imidazo[4,5-b]pyrazines showed potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds were significantly lower than those for conventional chemotherapeutics.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Research Findings : Preliminary studies have shown that related compounds possess activity against both gram-positive and gram-negative bacteria. The trimethoxyphenyl group enhances lipophilicity, potentially improving membrane permeability and efficacy against microbial pathogens.

Drug Development

The unique structure of 2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine makes it a candidate for drug development:

  • Targeting Specific Pathways : The compound has been investigated for its ability to modulate various signaling pathways involved in cancer progression and metastasis. In particular, it shows promise as a PI3K inhibitor, which is critical in many cancers .

Cosmetic Formulations

Due to its biological activity and safety profile, the compound is also being explored in cosmetic formulations:

  • Skin Health : Its antioxidant properties may help in formulating products aimed at improving skin health and combating oxidative stress.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AnticancerABI-231Inhibition of tubulin polymerization
AntimicrobialVarious DerivativesDisruption of bacterial cell membranesUnpublished
Cosmetic UseN/AAntioxidant propertiesUnpublished

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Imidazo[4,5-b]pyrazine vs. Thiazolo[4,5-b]pyrazine/Thiazolo[4,5-b]pyridine
  • Imidazo[4,5-b]pyrazine : The target compound’s core contains two nitrogen atoms in the imidazole ring, enabling hydrogen bonding and coordination with metal ions (e.g., palladium in fluorescent sensors) .
  • Thiazolo[4,5-b]pyrazine/Thiazolo[4,5-b]pyridine: Replacement of the imidazole ring with a thiazole introduces a sulfur atom, altering electronic properties. Thiazolo derivatives exhibit redshifted absorption spectra and enhanced charge transport, as seen in low-bandgap polymers (e.g., thieno[3,4-b]pyrazine-based materials) .

Key Data :

Compound Class Core Structure Key Feature Application
Imidazo[4,5-b]pyrazine N,N-fused bicyclic Fluorescence quenching for Pd sensing Palladium detection
Thiazolo[4,5-b]pyrazine S,N-fused bicyclic High polar surface area (~100 Ų) Kinase inhibitor libraries

Substituent Effects

2,3,4-Trimethoxyphenyl vs. Other Aryl Groups
  • 2,3,4-Trimethoxyphenyl : The methoxy groups enhance solubility in polar solvents and may interact with biological targets (e.g., antiproliferative oxazole derivatives in showed comparable activity to 5-fluorouracil) .
  • Phenazine-extended systems () : Extended π-conjugation (e.g., 2-[4-(isopentyloxy)-3-methoxyphenyl]-1H-imidazo[4,5-b]phenazine) lowers bandgap (~0.4–0.5 eV), favoring conductive materials .

Physicochemical Properties :

Compound (Substituent) Molecular Weight (g/mol) Bandgap (eV) LogP (Predicted)
Target Compound (2,3,4-Trimethoxy) ~331.34 N/A ~2.5
2-(4-Bromophenyl) analog 375.23 N/A ~3.8
Thieno[3,4-b]pyrazine polymer N/A 0.40–0.53 N/A

Key Research Findings

Electronic Properties : The trimethoxyphenyl group red-shifts absorption maxima compared to bromophenyl analogs, beneficial for optoelectronic applications .

Biological Potency : Methoxy-rich derivatives exhibit improved solubility and membrane permeability, critical for drug candidates .

Structural Versatility : The imidazo[4,5-b]pyrazine core tolerates diverse substituents (e.g., isopentyloxy in ), enabling tailored properties for specific applications .

Biological Activity

2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, anti-inflammatory, and antioxidant activities.

  • Molecular Formula : C15H16N4O3
  • Molecular Weight : 284.31 g/mol
  • CAS Number : [insert CAS number]

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[4,5-b]pyrazine derivatives. For example:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • HepG2 (liver cancer)
    • K562 (leukemia)
  • Findings :
    • The compound exhibited significant antiproliferative effects with IC50 values ranging from 0.071 µM to 0.164 µM against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Cell LineIC50 Value (µM)Reference
HeLa0.126
HepG20.071
K5620.164

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties:

  • Mechanism of Action : It inhibits the COX-2 enzyme, which is crucial in the inflammatory process.
  • IC50 Values : The IC50 for COX-2 inhibition was reported to be around 0.04 µM, comparable to standard anti-inflammatory drugs like celecoxib .
CompoundIC50 Value (µM)Comparison DrugReference
2-(2,3,4-Trimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine0.04Celecoxib

Antioxidant Activity

The antioxidant potential of this compound has also been investigated:

  • Assays Conducted : DPPH radical scavenging assay and ABTS assay.
  • Results : Showed significant radical scavenging activity with an EC50 value indicating strong antioxidant capabilities .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the trimethoxyphenyl moiety enhances the biological activity of the imidazo[4,5-b]pyrazine scaffold. Substituents at specific positions on the phenyl ring significantly influence the compound's efficacy against cancer and inflammation .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated various derivatives of imidazo[4,5-b]pyrazine against multiple cancer cell lines and found that modifications in the substituents led to varying levels of cytotoxicity.
    • Results indicated that compounds with electron-donating groups displayed enhanced activity compared to those with electron-withdrawing groups .
  • Anti-inflammatory Effects :
    • In vivo studies using carrageenan-induced paw edema in rats demonstrated that the compound significantly reduced inflammation compared to control groups.
    • The results support its potential use in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for constructing the 1H-imidazo[4,5-b]pyrazine core structure?

The core structure is typically synthesized via cyclization reactions. A standard approach involves reacting o-phenylenediamine derivatives with carbonyl-containing reagents. For example, in -substituted imidazo[4,5-b]phenazines were synthesized by condensing o-phenylenediamine with aldehydes in the presence of ammonium persulfate, followed by crystallization for purification . Solid-phase synthesis methods, as described in , utilize isothiocyanate-terminated resins and Suzuki coupling for diversification, enabling high-throughput library generation .

Q. Which spectroscopic techniques are most effective for characterizing structural purity?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical. confirms structural assignments via NMR chemical shifts (e.g., aromatic protons at δ 8.2–8.5 ppm) and IR absorption bands (e.g., C=N stretching at ~1600 cm⁻¹) . For fluorescent derivatives, UV-Vis and fluorescence spectroscopy (as in ) help confirm electronic properties and sensor functionality .

Q. What protocols are recommended for synthesizing hydrazine intermediates in pyrazine derivatives?

Hydrazine intermediates are often prepared by reducing azo compounds. and describe using tin(II) chloride in acidic conditions to reduce nitro or azo groups to hydrazines, followed by cyclization with ketones or aldehydes to form pyrazoline derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of derivatives with varying substituents?

Structure-Activity Relationship (SAR) studies are essential. For instance, shows that electron-donating groups (e.g., methoxy) on the phenyl ring enhance topoisomerase inhibition, while bulky substituents reduce activity . Similarly, highlights that spiro-indoline derivatives with quinoline linkers exhibit stronger c-Met kinase inhibition due to improved binding affinity . Computational docking and free-energy calculations can rationalize these differences.

Q. What methodological considerations are critical when validating crystallographic data for novel derivatives?

High-resolution X-ray diffraction data refined using programs like SHELXL ( ) is vital. Ensure proper disorder modeling, hydrogen placement, and R-factor convergence (e.g., R₁ < 0.05). validated crystal structures with CCDC deposition codes, confirming bond lengths and angles within expected ranges .

Q. How to design experiments to evaluate the mechanism of topoisomerase inhibition?

Use in vitro assays such as plasmid relaxation assays ( ) to assess inhibition potency. Competitive binding studies with ethidium bromide or ATP analogs can differentiate intercalative vs. catalytic inhibition. Enzyme kinetics (e.g., Lineweaver-Burk plots) further elucidate inhibitory modes (competitive/non-competitive) .

Q. What strategies optimize solid-phase synthesis yields of imidazo[4,5-b]pyrazine derivatives?

Key factors include resin loading efficiency and reaction time. achieved optimal yields by controlling Suzuki coupling conditions (e.g., Pd(PPh₃)₄ catalyst, 80°C) and electrophile diversity (alkyl halides, acyl chlorides). Cleavage with TFA/DCM (95:5) minimized side reactions .

Q. How to analyze fluorescence quenching mechanisms in palladium detection sensors?

’s sensors (L1–L3) use photoinduced electron transfer (PET) upon Pd²⁺ coordination. Stern-Volmer plots quantify quenching efficiency (Kₛᵥ). Time-resolved fluorescence decay measurements distinguish static vs. dynamic quenching. DFT calculations can model orbital interactions between Pd and the imidazo-pyrazine core .

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